4-(Cyclohexylmethoxy)-2-fluoroaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Cyclohexylmethoxy)-2-fluoroaniline is a chemical compound characterized by its unique structure, which includes a cyclohexylmethoxy group attached to a 2-fluoroaniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Cyclohexylmethoxy)-2-fluoroaniline typically involves the following steps:
Starting Materials: The synthesis begins with 2-fluoroaniline and cyclohexylmethanol.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a strong base such as potassium carbonate and a suitable solvent like dimethylformamide (DMF).
Reaction Process: The cyclohexylmethanol is first converted to its corresponding halide (e.g., cyclohexylmethyl chloride) using a halogenating agent like thionyl chloride. The resulting halide is then reacted with 2-fluoroaniline in the presence of the base to form the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques such as column chromatography or crystallization may be employed to achieve industrial-scale production.
Chemical Reactions Analysis
Types of Reactions: 4-(Cyclohexylmethoxy)-2-fluoroaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can be performed to reduce the nitro group, if present, to an amine.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as iron powder and hydrochloric acid (HCl) are often used.
Substitution: Typical reagents include halogenating agents like bromine (Br2) and chlorinating agents like phosphorus trichloride (PCl3).
Major Products Formed:
Oxidation Products: Oxidation can yield 4-(cyclohexylmethoxy)-2-fluorobenzoic acid.
Reduction Products: Reduction can lead to the formation of this compound.
Substitution Products: Substitution reactions can produce various halogenated derivatives.
Scientific Research Applications
4-(Cyclohexylmethoxy)-2-fluoroaniline has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound can be used in biological studies to investigate its effects on cellular processes.
Medicine: It has potential therapeutic applications, including the development of new drugs.
Industry: It is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism by which 4-(Cyclohexylmethoxy)-2-fluoroaniline exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to the modulation of biological processes. The exact mechanism depends on the specific application and context in which the compound is used.
Comparison with Similar Compounds
4-(Cyclohexylmethoxy)aniline
4-(Cyclohexylmethoxy)benzaldehyde
4-(Cyclohexylmethoxy)benzoic acid
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Properties
IUPAC Name |
4-(cyclohexylmethoxy)-2-fluoroaniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18FNO/c14-12-8-11(6-7-13(12)15)16-9-10-4-2-1-3-5-10/h6-8,10H,1-5,9,15H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXQZVANBKXCQNB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)COC2=CC(=C(C=C2)N)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.